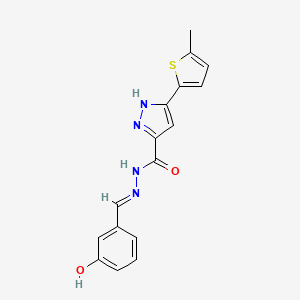![molecular formula C30H29N3O3 B11669080 4-(morpholin-4-ylmethyl)-N'-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide](/img/structure/B11669080.png)
4-(morpholin-4-ylmethyl)-N'-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(morpholin-4-ylmethyl)-N’-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a morpholine ring, a naphthalene moiety, and a benzohydrazide group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-ylmethyl)-N’-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with formaldehyde to produce morpholin-4-ylmethyl.
Synthesis of the Naphthalene Derivative: The naphthalene moiety is introduced by reacting naphthalene with methoxybenzene under specific conditions to form 4-(naphthalen-2-ylmethoxy)benzene.
Condensation Reaction: The final step involves the condensation of the morpholine derivative with the naphthalene derivative in the presence of a hydrazide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(morpholin-4-ylmethyl)-N’-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(morpholin-4-ylmethyl)-N’-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(morpholin-4-ylmethyl)-N’-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(morpholin-4-ylmethyl)aniline
- 4-(naphthalen-2-ylmethoxy)piperidine
- 1-(morpholin-4-ylmethyl)-2-naphthol
Uniqueness
4-(morpholin-4-ylmethyl)-N’-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide is unique due to its combination of a morpholine ring, a naphthalene moiety, and a benzohydrazide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific and industrial applications.
Propiedades
Fórmula molecular |
C30H29N3O3 |
|---|---|
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
4-(morpholin-4-ylmethyl)-N-[(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C30H29N3O3/c34-30(27-11-5-24(6-12-27)21-33-15-17-35-18-16-33)32-31-20-23-8-13-29(14-9-23)36-22-25-7-10-26-3-1-2-4-28(26)19-25/h1-14,19-20H,15-18,21-22H2,(H,32,34)/b31-20+ |
Clave InChI |
LEEXEHRIITVOSE-AJBULDERSA-N |
SMILES isomérico |
C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC5=CC=CC=C5C=C4 |
SMILES canónico |
C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OCC4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-fluorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11669001.png)
![ethyl 2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11669003.png)
![Propyl {[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11669014.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide](/img/structure/B11669020.png)
![N'-[(1Z)-1-(3,4-Dimethoxyphenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11669022.png)
![10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B11669027.png)
![3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]propanehydrazide](/img/structure/B11669043.png)
![11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11669050.png)
![N-(4-methylphenyl)-5-{[(4-methylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B11669056.png)

![6-chloro-2-[5-(2-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B11669067.png)
![10-(4-bromophenyl)-6-chloropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11669078.png)

![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11669087.png)
